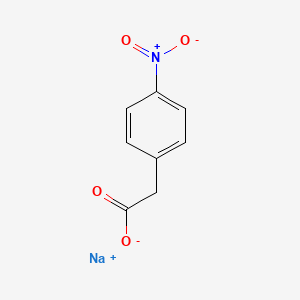

Sodium 4-Nitrophenylacetate

Descripción general

Descripción

Sodium 4-Nitrophenylacetate is a chemical compound with the molecular formula C8H6NNaO4 and a molecular weight of 203.13 g/mol . It is a yellow crystalline powder that is soluble in water and organic solvents. This compound is used in various fields of research, including medical, environmental, and industrial research.

Métodos De Preparación

Sodium 4-Nitrophenylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrophenylacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .

Análisis De Reacciones Químicas

Sodium 4-Nitrophenylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid under specific conditions.

Reduction: It can be reduced to 4-aminophenylacetate using reducing agents like hydrogen in the presence of a catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 4-nitrophenylacetate serves as a reagent in organic synthesis. It is often utilized in the preparation of various chemical compounds due to its ability to undergo oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 4-nitrobenzoic acid or reduced to yield 4-aminophenylacetate .

Biochemical Studies

In biological research, this compound is used as a substrate in enzyme assays. It is hydrolyzed by enzymes such as alkaline phosphatase, releasing 4-nitrophenol, which can be quantified spectrophotometrically. This property allows researchers to study enzyme kinetics and mechanisms effectively .

Pharmaceutical Development

This compound plays a role in pharmaceutical research as a model compound for drug development. Its derivatives are involved in synthesizing active pharmaceutical ingredients (APIs), including analgesics like paracetamol . The compound's ability to serve as an intermediate in various synthetic pathways highlights its importance in medicinal chemistry.

Industrial Applications

In the chemical industry, this compound is employed in producing dyes and pigments. Its reactivity makes it suitable for synthesizing polycarbonates and polyethers, which are crucial in manufacturing plastics and other materials .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Reagent for synthesis | Versatile chemical transformations |

| Biochemistry | Substrate for enzyme assays | Enables kinetic studies of enzyme activity |

| Pharmaceutical Research | Intermediate for drug synthesis | Supports development of new medications |

| Industrial Chemistry | Production of dyes and polymers | Essential for manufacturing processes |

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of alkaline phosphatase using this compound as a substrate. The researchers measured the rate of product formation (4-nitrophenol) at varying substrate concentrations. The results demonstrated Michaelis-Menten kinetics, providing insights into enzyme efficiency and inhibition mechanisms .

Case Study 2: Drug Development

In pharmaceutical development, this compound was utilized to synthesize paracetamol through a multi-step process involving nitration and subsequent reduction reactions. This case highlighted the compound's utility as an intermediate in producing widely used analgesics .

Mecanismo De Acción

The mechanism of action of Sodium 4-Nitrophenylacetate involves its interaction with specific molecular targets. In enzyme assays, it acts as a substrate that is hydrolyzed by enzymes, releasing 4-nitrophenol, which can be measured spectrophotometrically. This allows researchers to study enzyme activity and kinetics . The molecular targets and pathways involved depend on the specific application and the enzyme being studied.

Comparación Con Compuestos Similares

Sodium 4-Nitrophenylacetate can be compared with other similar compounds, such as:

4-Nitrophenylacetic acid: The parent acid form of this compound.

4-Nitrophenol: A related compound that is often used as a reference in enzyme assays.

4-Aminophenylacetate: The reduced form of this compound.

This compound is unique in its solubility properties and its use as a substrate in enzyme assays, making it a valuable tool in biochemical research .

Actividad Biológica

Sodium 4-nitrophenylacetate (NaPNPA) is a compound that has garnered attention in biochemical research due to its significant biological activity, particularly as a substrate in enzyme kinetics studies. This article explores the various aspects of its biological activity, including its role in enzymatic reactions, interactions with biological macromolecules, and potential implications in pharmacology.

This compound is a sodium salt of 4-nitrophenylacetic acid. Its molecular formula is , and it features a nitrophenyl group that contributes to its reactivity. The compound is amphiphilic, making it suitable for various biochemical applications, particularly in enzyme assays.

Substrate for Esterases and Lipases

NaPNPA is widely used as a substrate for studying the activity of esterases and lipases. The hydrolysis of NaPNPA produces 4-nitrophenol, which can be quantitatively measured due to its distinct yellow color at 400 nm. This property allows researchers to monitor enzymatic reactions effectively.

Key Findings:

- Esterase Activity : Studies have shown that carbonic anhydrase (CA) exhibits high activity when hydrolyzing NaPNPA, releasing significant amounts of 4-nitrophenol within short time frames. For instance, CA released approximately 5 nmol of 4-nitrophenol in 30 minutes under optimal conditions .

- Comparison with Other Substrates : The hydrolysis rate of NaPNPA is often compared with other substrates like 4-nitrophenyl palmitate. Research indicates that lipases demonstrate similar catalytic activities with both substrates, although NaPNPA typically yields faster reaction rates due to its lower molecular weight and higher solubility .

| Enzyme Type | Hydrolysis Rate (nmol/30 min) |

|---|---|

| Carbonic Anhydrase | 5 |

| Phospholipase A1 | 2-3 |

| Lipase (LPL) | 2 |

| Lipase (LPC) | 2 |

Interaction with Human Albumin

NaPNPA also interacts with human serum albumin (HSA), which plays a crucial role in drug transport and metabolism. Studies have demonstrated that NaPNPA can acetylate specific amino acid residues in HSA, such as Tyr-411, altering the protein's functionality over time. The acetylation process was monitored using mass spectrometry, revealing significant changes within the first few hours of interaction .

Cytotoxicity and Safety Profile

The cytotoxic effects of NaPNPA have been evaluated in various mammalian cell lines. In vitro studies indicate that while NaPNPA exhibits some cytotoxic properties at high concentrations, it is generally considered safe at lower doses commonly used in laboratory settings. The compound's effects on cell viability can be assessed through assays measuring lactate dehydrogenase (LDH) release and cell proliferation rates .

Applications in Drug Development

Given its role as a substrate for enzyme kinetics studies, NaPNPA is valuable in drug development processes. Its ability to mimic certain biological reactions allows researchers to screen potential drug candidates efficiently. Moreover, understanding the interactions between NaPNPA and biological macromolecules aids in designing inhibitors or activators for therapeutic purposes .

Propiedades

IUPAC Name |

sodium;2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWMCGLXGDFAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506508 | |

| Record name | Sodium (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-24-3 | |

| Record name | Sodium (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.